molecular formula C21H14Cl4N6O4S2 B4912964 2-(2,4-dichlorophenoxy)-N-[5-[[5-[[2-(2,4-dichlorophenoxy)acetyl]amino]-1,3,4-thiadiazol-2-yl]methyl]-1,3,4-thiadiazol-2-yl]acetamide

2-(2,4-dichlorophenoxy)-N-[5-[[5-[[2-(2,4-dichlorophenoxy)acetyl]amino]-1,3,4-thiadiazol-2-yl]methyl]-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B4912964
M. Wt: 620.3 g/mol
InChI Key: DLVCMSDWBSYETN-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-[5-[[5-[[2-(2,4-dichlorophenoxy)acetyl]amino]-1,3,4-thiadiazol-2-yl]methyl]-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound that features multiple functional groups, including phenoxy, acetamide, and thiadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-[5-[[5-[[2-(2,4-dichlorophenoxy)acetyl]amino]-1,3,4-thiadiazol-2-yl]methyl]-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of 2-(2,4-dichlorophenoxy)acetic acid: This can be achieved by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.

    Synthesis of 2-(2,4-dichlorophenoxy)acetyl chloride: The acetic acid derivative is then converted to the corresponding acyl chloride using reagents like thionyl chloride.

    Formation of thiadiazole intermediates: The thiadiazole ring is constructed through cyclization reactions involving appropriate precursors such as thiosemicarbazide and carbon disulfide.

    Coupling reactions: The final compound is obtained by coupling the acyl chloride with the thiadiazole intermediates under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-[5-[[5-[[2-(2,4-dichlorophenoxy)acetyl]amino]-1,3,4-thiadiazol-2-yl]methyl]-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy groups can be oxidized to form quinones.

    Reduction: The acetamide group can be reduced to form amines.

    Substitution: Halogen atoms in the phenoxy groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones and carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-[5-[[5-[[2-(2,4-dichlorophenoxy)acetyl]amino]-1,3,4-thiadiazol-2-yl]methyl]-1,3,4-thiadiazol-2-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[5-[[5-[[2-(2,4-dichlorophenoxy)acetyl]amino]-1,3,4-thiadiazol-2-yl]methyl]-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity or bind to receptors, disrupting normal cellular processes. The thiadiazole rings are known to interact with metal ions, which could play a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)acetic acid: A simpler analog with herbicidal properties.

    5-chloro-2-(2,4-dichlorophenoxy)aniline: Another related compound with potential bioactivity.

    Triclosan: A compound with a similar phenoxy structure, widely used as an antimicrobial agent.

Uniqueness

2-(2,4-dichlorophenoxy)-N-[5-[[5-[[2-(2,4-dichlorophenoxy)acetyl]amino]-1,3,4-thiadiazol-2-yl]methyl]-1,3,4-thiadiazol-2-yl]acetamide is unique due to its dual thiadiazole rings and the presence of multiple functional groups, which confer a wide range of chemical reactivity and potential biological activities.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[5-[[5-[[2-(2,4-dichlorophenoxy)acetyl]amino]-1,3,4-thiadiazol-2-yl]methyl]-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl4N6O4S2/c22-10-1-3-14(12(24)5-10)34-8-16(32)26-20-30-28-18(36-20)7-19-29-31-21(37-19)27-17(33)9-35-15-4-2-11(23)6-13(15)25/h1-6H,7-9H2,(H,26,30,32)(H,27,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLVCMSDWBSYETN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC2=NN=C(S2)CC3=NN=C(S3)NC(=O)COC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl4N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

620.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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